molecular formula C12H18BrNO B13246887 3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol

3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol

Cat. No.: B13246887
M. Wt: 272.18 g/mol
InChI Key: XXMJZCYPGULQHG-UHFFFAOYSA-N
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Description

3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol is an organic compound with the molecular formula C12H18BrNO and a molecular weight of 272.18 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a propyl chain, which is further connected to an amino group and a propanol moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol typically involves the reaction of 4-bromophenylpropylamine with propanol under controlled conditions. One common method involves the use of methyl 3-(4-bromophenyl)propanoate as a starting material, which undergoes a series of reactions including reduction and substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The bromophenyl group may play a crucial role in binding to these targets, while the amino and propanol groups contribute to the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

3-[1-(4-bromophenyl)propylamino]propan-1-ol

InChI

InChI=1S/C12H18BrNO/c1-2-12(14-8-3-9-15)10-4-6-11(13)7-5-10/h4-7,12,14-15H,2-3,8-9H2,1H3

InChI Key

XXMJZCYPGULQHG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)NCCCO

Origin of Product

United States

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